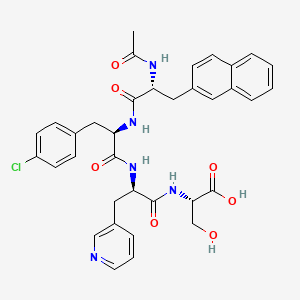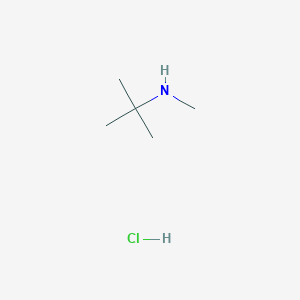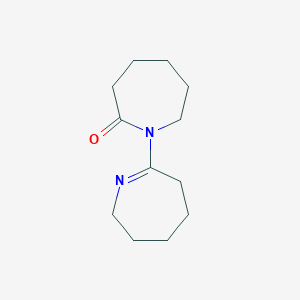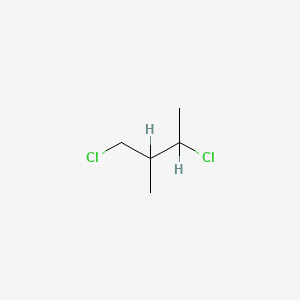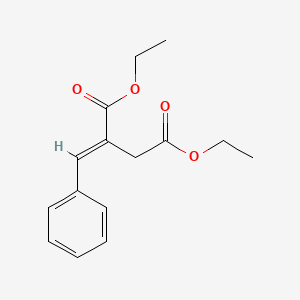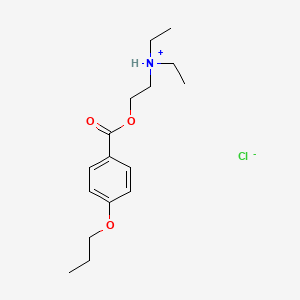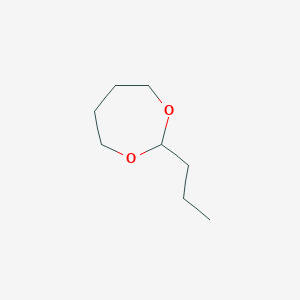
2-Propyl-1,3-dioxepane
Vue d'ensemble
Description
2-Propyl-1,3-Dioxepane is a chemical compound with the molecular formula C8H16O2 . It is also known as propyl dioxepane and is classified as an ether . The compound is a colorless liquid with a strong fruity odor .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 144.21 .Physical and Chemical Properties Analysis
This compound has a boiling point of 91 °C (Press: 18 Torr) and a density of 0.9287 g/cm3 .Applications De Recherche Scientifique
Synthesis and Polymerization
- Radical and Cationic Polymerization : 2-Propyl-1,3-dioxepane has been used in the synthesis of new bicyclic 2-methylene-1,3-dioxepanes, which undergo radical polymerization to form viscous polymers. This demonstrates its potential in creating polymers with specific properties (Moszner, Völkel, Rheinberger, & Klemm, 1997).
Chemical Properties and Reactions
- Hydrolysis Kinetics : Research has investigated the hydrolysis reaction of this compound, which is crucial for understanding its behavior in various chemical environments and processes, such as in the separation of 1,3-propanediol (Qi, Xu, Li, & Fang, 2012).
- Conformational Properties : Studies on the conformational properties of similar compounds like 1,3-dioxepane provide insights into the structural behavior of this compound, which is important for understanding its reactivity and interactions in various chemical contexts (Yavari, 1980).
Materials Science and Engineering
- Polymer Synthesis : Research has explored the use of this compound in synthesizing copolymers, demonstrating its role in creating materials with specific mechanical and chemical properties. For instance, copolymers made with 2-methylene-1,3-dioxepane exhibit high thermal stability and optical transparency, indicating its potential in high-performance material applications (Shi & Agarwal, 2015).
Analytical Chemistry
- Spectroscopic Studies : Investigations using nuclear magnetic resonance spectroscopy have provided detailed insights into the molecular structure and dynamics of similar compounds, which can be applied to understand the properties of this compound (Dell'Erba, Melandri, Caminati, & Favero, 1997).
Safety and Hazards
Orientations Futures
A paper titled “Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery” discusses the use of a similar compound, 2-methylene-1,3-dioxepane, as a platform for constructing biodegradable pH-sensitive polymeric prodrugs for intracellular drug delivery . This suggests potential future directions for the use of 2-Propyl-1,3-dioxepane in similar applications.
Propriétés
IUPAC Name |
2-propyl-1,3-dioxepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-5-8-9-6-3-4-7-10-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEMRQJTDNAWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OCCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482297 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38503-12-7 | |
| Record name | 1,3-Dioxepane, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


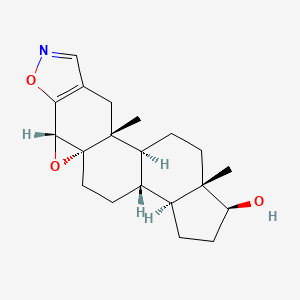

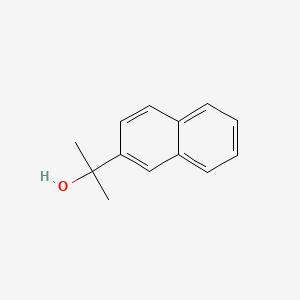

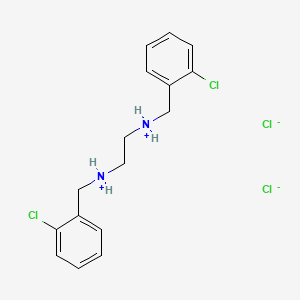

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
